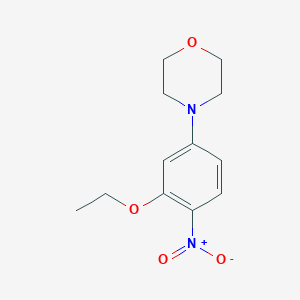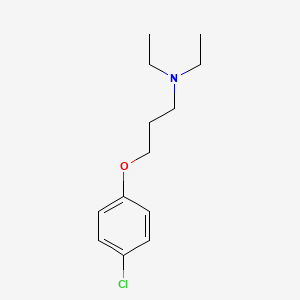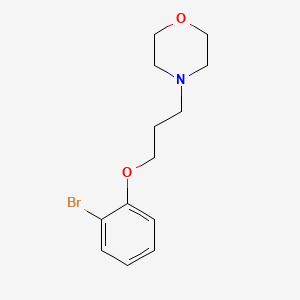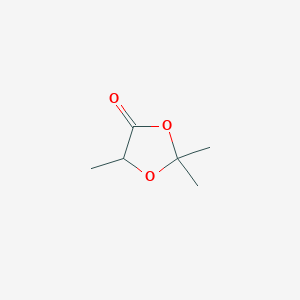
Aluminum 5-chloro-8-hydroxyquin-olinate
描述
Aluminum 5-chloro-8-hydroxyquin-olinate: is a coordination compound formed by the reaction of aluminum ions with 5-chloro-8-hydroxyquinoline. This compound is known for its luminescent properties and has found applications in various fields, including organic light-emitting diodes (OLEDs) and as a chelating agent in analytical chemistry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of aluminum 5-chloro-8-hydroxyquin-olinate typically involves the reaction of aluminum salts (such as aluminum chloride) with 5-chloro-8-hydroxyquinoline in an appropriate solvent. The reaction is often carried out under reflux conditions to ensure complete reaction and formation of the desired complex .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification and crystallization to obtain the compound in high purity .
化学反应分析
Types of Reactions: Aluminum 5-chloro-8-hydroxyquin-olinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution can lead to various substituted quinoline compounds .
科学研究应用
Chemistry: In chemistry, aluminum 5-chloro-8-hydroxyquin-olinate is used as a chelating agent for the detection and quantification of metal ions. Its luminescent properties make it valuable in the development of sensors and analytical techniques .
Biology and Medicine: It can be used in the development of diagnostic tools and therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of OLEDs, where it serves as an emissive material due to its luminescent properties .
作用机制
The mechanism of action of aluminum 5-chloro-8-hydroxyquin-olinate involves its ability to chelate metal ions, forming stable complexes. This chelation process can influence various biochemical pathways and molecular targets, depending on the specific application. For example, in OLEDs, the compound’s luminescent properties are utilized to emit light when an electric current is applied .
相似化合物的比较
Aluminum 8-hydroxyquin-olinate: Similar to aluminum 5-chloro-8-hydroxyquin-olinate but without the chlorine substitution.
Zinc 8-hydroxyquin-olinate: Another metal complex with similar chelating properties but different metal ion.
Copper 8-hydroxyquin-olinate: Similar structure but with copper as the central metal ion.
Uniqueness: this compound is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and luminescent properties. This makes it particularly valuable in applications where specific luminescent characteristics are required .
属性
IUPAC Name |
tris[(5-chloroquinolin-8-yl)oxy]alumane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C9H6ClNO.Al/c3*10-7-3-4-8(12)9-6(7)2-1-5-11-9;/h3*1-5,12H;/q;;;+3/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGWGZVGKDPGDJ-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O[Al](OC3=C4C(=C(C=C3)Cl)C=CC=N4)OC5=C6C(=C(C=C5)Cl)C=CC=N6)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H15AlCl3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Methyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]pyridin-1-ium](/img/structure/B3136312.png)



![7,18-dicyclohexyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B3136330.png)








